4-fluoro-1-benzofuran-2-carbaldehyde
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Overview
Description
4-Fluoro-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzofuran ring and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-benzofuran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxy-4-fluorobenzaldehyde with appropriate reagents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of benzofuran is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 4-fluoro-1-benzofuran-2-carboxylic acid
Reduction: 4-fluoro-1-benzofuran-2-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-1-benzofuran-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the fluorine atom at the 4-position.
4-Chloro-1-benzofuran-2-carbaldehyde: Similar structure with a chlorine atom instead of fluorine at the 4-position.
4-Bromo-1-benzofuran-2-carbaldehyde: Similar structure with a bromine atom instead of fluorine at the 4-position.
Uniqueness
The presence of the fluorine atom at the 4-position of 4-fluoro-1-benzofuran-2-carbaldehyde imparts unique chemical and biological properties to the compound. Fluorine is known to influence the lipophilicity, metabolic stability, and binding affinity of organic molecules, making this compound particularly valuable in medicinal chemistry and drug design .
Properties
CAS No. |
1467246-75-8 |
---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
4-fluoro-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H |
InChI Key |
APYKNKZLJBHVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)C(=C1)F |
Purity |
95 |
Origin of Product |
United States |
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